6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that belongs to the class of n-arylpiperazines These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group
Preparation Methods
The synthesis of 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps One common method includes the Mannich reaction, which is a three-step protocolThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Chemical Reactions Analysis
6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar compounds include other n-arylpiperazines and derivatives of piperazine. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, compounds like 4-chloro-6-(4-{4-[4-(methanesulfonyl)benzyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol exhibit different pharmacological properties due to variations in their chemical structure .
Properties
Molecular Formula |
C17H22ClN5 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C17H22ClN5/c1-21(2)16-7-8-17(20-19-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 |
InChI Key |
CGJFHGLDJPDRQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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